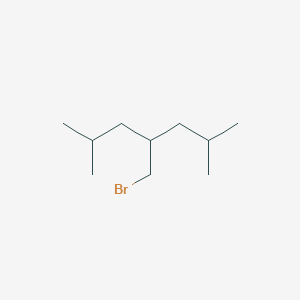

4-(Bromomethyl)-2,6-dimethylheptane

説明

4-(Bromomethyl)-2,6-dimethylheptane is a branched alkane derivative featuring a bromomethyl substituent at the 4-position and methyl groups at the 2- and 6-positions. Its structure combines the reactivity of a brominated alkyl group with the steric effects of branched methyl substituents.

特性

分子式 |

C10H21Br |

|---|---|

分子量 |

221.18 g/mol |

IUPAC名 |

4-(bromomethyl)-2,6-dimethylheptane |

InChI |

InChI=1S/C10H21Br/c1-8(2)5-10(7-11)6-9(3)4/h8-10H,5-7H2,1-4H3 |

InChIキー |

PKXFZYIMHJSHSJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(CC(C)C)CBr |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2,6-dimethylheptane typically involves the bromination of 2,6-dimethylheptane. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of light or a radical initiator. The reaction is carried out in a solvent such as carbon tetrachloride or dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the preparation of 4-(Bromomethyl)-2,6-dimethylheptane can be scaled up using continuous flow reactors. The raw material, 2,6-dimethylheptane, is mixed with N-bromosuccinimide and a suitable solvent. The mixture is then passed through a pipeline reactor under controlled temperature and illumination to achieve the desired bromination .

化学反応の分析

Types of Reactions: 4-(Bromomethyl)-2,6-dimethylheptane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

Oxidation: Products include alcohols or carboxylic acids.

Reduction: The major product is 2,6-dimethylheptane.

科学的研究の応用

4-(Bromomethyl)-2,6-dimethylheptane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the modification of biomolecules for research purposes.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(Bromomethyl)-2,6-dimethylheptane involves the formation of reactive intermediates during its chemical reactions. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. This process is facilitated by the electron-withdrawing nature of the bromine atom, which stabilizes the transition state .

類似化合物との比較

Comparison with 2,6-Dimethylheptane

Structural Differences :

- 2,6-Dimethylheptane : A branched alkane (C₉H₂₀) with methyl groups at positions 2 and 5.

- 4-(Bromomethyl)-2,6-dimethylheptane : Substitutes a bromomethyl group (-CH₂Br) at position 4, introducing polarizability and electrophilic reactivity.

Physical Properties :

- Boiling Point : 2,6-Dimethylheptane has a boiling point of 135.2°C at 760 mmHg . The bromomethyl derivative is expected to exhibit a higher boiling point due to increased molecular weight (C₉H₁₉Br vs. C₉H₂₀) and dipole interactions.

- Density : 2,6-Dimethylheptane has a density of 0.70891 g/cm³ at 20°C . The bromine atom in the target compound would increase density (e.g., brominated analogs like 4-(Bromomethyl)-2,6-dichlorobenzaldehyde have a predicted density of 1.734 g/cm³ ).

Reactivity :

- The bromomethyl group in the target compound enables nucleophilic substitution (e.g., SN2 reactions), unlike the non-reactive branched alkane 2,6-dimethylheptane.

Comparison with 3,3-Bis(methoxymethyl)-2,6-dimethylheptane

Structural Differences :

- 3,3-Bis(methoxymethyl)-2,6-dimethylheptane : Contains methoxymethyl (-CH₂OCH₃) groups at position 3, introducing oxygen atoms and ether functionality.

- 4-(Bromomethyl)-2,6-dimethylheptane : Features a bromine atom instead of oxygen, leading to distinct electronic and steric profiles.

Comparison with Halogenated Analogs (e.g., 4-(Bromomethyl)-2,6-dichlorobenzaldehyde)

Structural Differences :

生物活性

4-(Bromomethyl)-2,6-dimethylheptane is a brominated hydrocarbon with the molecular formula CHBr. This compound has garnered attention in various fields of research, particularly in its biological activity and potential applications. Understanding its biological properties is crucial for its potential use in medicinal chemistry and other applications.

Chemical Structure and Properties

The structure of 4-(Bromomethyl)-2,6-dimethylheptane can be depicted as follows:

- Molecular Formula : CHBr

- CAS Number : 15752614

- Molecular Weight : 235.19 g/mol

The compound features a bromomethyl group attached to a branched heptane chain, which influences its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of 4-(Bromomethyl)-2,6-dimethylheptane is limited but suggests several areas of interest:

- Antimicrobial Activity : Preliminary studies indicate that brominated compounds often exhibit antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes.

- Pheromone Activity : Some studies have linked similar compounds with pheromone activity in insects, suggesting that 4-(Bromomethyl)-2,6-dimethylheptane could play a role in chemical communication among species, particularly in the context of mating or territorial behaviors .

- Toxicity and Safety : The toxicity profile of brominated hydrocarbons raises concerns regarding their safety for human exposure. Evaluating the toxicological effects is essential for any potential applications .

Antimicrobial Studies

A study conducted on various brominated hydrocarbons indicated that compounds similar to 4-(Bromomethyl)-2,6-dimethylheptane exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell walls and interference with protein synthesis.

Pheromone Research

Research into insect pheromones has shown that compounds with similar structures can act as attractants or repellents. For example, studies on related methyl-branched hydrocarbons have demonstrated their effectiveness in attracting specific insect species for mating purposes . This suggests that 4-(Bromomethyl)-2,6-dimethylheptane could be investigated for its potential use in pest control strategies.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。